2-(Butylsulfanyl)-5-methyl-2H-1,3,2-benzodithiaphosphole
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Overview
Description
2-(Butylsulfanyl)-5-methyl-2H-1,3,2-benzodithiaphosphole is a chemical compound that belongs to the class of benzodithiaphospholes This compound is characterized by the presence of a butylsulfanyl group and a methyl group attached to a benzodithiaphosphole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfanyl)-5-methyl-2H-1,3,2-benzodithiaphosphole typically involves the reaction of a benzodithiaphosphole precursor with a butylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions: 2-(Butylsulfanyl)-5-methyl-2H-1,3,2-benzodithiaphosphole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the butylsulfanyl or methyl groups, often facilitated by nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(Butylsulfanyl)-5-methyl-2H-1,3,2-benzodithiaphosphole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)-5-methyl-2H-1,3,2-benzodithiaphosphole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms .
Comparison with Similar Compounds
- 2-(Butylsulfanyl)-1,3-benzodithiaphosphole
- 5-Methyl-2H-1,3,2-benzodithiaphosphole
- 2-(Butylsulfanyl)-5-methyl-1,3-benzodithiaphosphole
Comparison: Compared to similar compounds, 2-(Butylsulfanyl)-5-methyl-2H-1,3,2-benzodithiaphosphole is unique due to the specific positioning of the butylsulfanyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
91197-69-2 |
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Molecular Formula |
C11H15PS3 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-butylsulfanyl-5-methyl-1,3,2-benzodithiaphosphole |
InChI |
InChI=1S/C11H15PS3/c1-3-4-7-13-12-14-10-6-5-9(2)8-11(10)15-12/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
WLGOSJJIQBUMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSP1SC2=C(S1)C=C(C=C2)C |
Origin of Product |
United States |
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